molecular formula C15H13NO2 B110636 N-(3-Hydroxy-2-fluorenyl)acetamide CAS No. 1838-56-8

N-(3-Hydroxy-2-fluorenyl)acetamide

Cat. No. B110636
CAS RN: 1838-56-8
M. Wt: 239.27 g/mol
InChI Key: MNPABTKJCQDDNY-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-fluorenyl)acetamide, also known as N-Hydroxy-2-acetylaminofluorene, is a genotoxic carcinogen . It is used to model liver carcinogenesis in rats . When N-hydroxylated by cytochrome CYP1A2 in the liver, it forms adducts with DNA and is tumorigenic in the liver and bladder .


Synthesis Analysis

The metabolism of N-(3-Hydroxy-2-fluorenyl)acetamide in the body involves biotransformation reactions, which are key to its carcinogenicity . It is a substrate for the cytochrome P-450 (CYP) enzyme, which results in the formation of hydroxyacetylaminofluorene . This is a proximal carcinogen and is more potent than the parent molecule .


Molecular Structure Analysis

The chemical formula for N-(3-Hydroxy-2-fluorenyl)acetamide is C15H13NO2, and its molecular weight is 239.2692 g/mol .


Chemical Reactions Analysis

The N-hydroxy metabolite of N-(3-Hydroxy-2-fluorenyl)acetamide undergoes several enzymatic and non-enzymatic rearrangements . It can be O-acetylated by cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene . This intermediate can spontaneously rearrange to form the arylamidonium ion and a carbonium ion, which can interact directly with DNA to produce DNA adducts .


Physical And Chemical Properties Analysis

N-(3-Hydroxy-2-fluorenyl)acetamide is a cream-colored powder . It is insoluble in water .

Scientific Research Applications

Carcinogenicity Studies

Research has explored the carcinogenic potential of compounds related to N-(3-Hydroxy-2-fluorenyl)acetamide. Studies have examined the carcinogenicity of methylated derivatives of N-(1-hydroxy-2-fluorenyl)acetamide and N-(3-hydroxy-2-fluorenyl)acetamide in rats, with findings suggesting differences in carcinogenicity based on specific structural modifications of these compounds (Gutmann, Galitski, & Foley, 1968).

Protein Binding and Metabolism

Investigations into the mechanism of protein binding of N-2-fluorenylacetamide, from which N-(3-Hydroxy-2-fluorenyl)acetamide is derived, have been conducted. These studies have assessed the deacetylation of N-(1-hydroxy-2-fluorenyl)acetamide and the effect of various compounds on this process (Gutmann, Seal, & Irving, 1960).

Metabolic Pathways

Research has also focused on identifying the urinary metabolites following the administration of N-2-fluorenylacetamide in rats, leading to the identification of compounds like N-(6-Hydroxy-2-fluorenyl)acetamide (Weisburger, Weisburger, Grantham, & Morris, 1959). This work contributes to understanding the metabolic pathways and potential biological effects of related compounds.

Enzymatic Reactions

The enzymatic conversion of N-hydroxy-2-fluorenylacetamide to isomers such as N-(1-hydroxy-2-fluorenyl)acetamide and N-(3-hydroxy-2-fluorenyl)acetamide has been studied, shedding light on the enzymatic processes involved in the metabolism of these compounds (Gutmann & Erickson, 1969).

Safety And Hazards

When heated to decomposition, N-(3-Hydroxy-2-fluorenyl)acetamide emits toxic fumes of NOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and

properties

IUPAC Name

N-(3-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-14-7-11-6-10-4-2-3-5-12(10)13(11)8-15(14)18/h2-5,7-8,18H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPABTKJCQDDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939760
Record name N-(3-Hydroxy-9H-fluoren-2-yl)ethanimidic acid
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxy-2-fluorenyl)acetamide

CAS RN

1838-56-8, 51480-57-0
Record name N-(3-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
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Record name 3-Hydroxy-2-acetylaminofluorene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-9H-fluoren-2-yl-3-hydroxy-
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Record name N-(3-Hydroxy-2-fluorenyl)acetamide
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Record name N-(3-Hydroxy-2-fluorenyl)acetamide
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Record name N-(3-Hydroxy-9H-fluoren-2-yl)ethanimidic acid
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Record name 2-ACETAMIDO-3-HYDROXYFLUORENE
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Record name 3-Hydroxy-2-acetylaminofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JH Weisburger, EK Weisburger… - Journal of the …, 1959 - academic.oup.com
The C 14 -labeled ortho-hydroxylated metabolites of the carcinogen N-2-fluorenylacetamide, N-(1- and 3-hydroxy-2-fluoren-9-C 14 -yl)acetamides, were prepared by biosynthesis in the …
Number of citations: 21 academic.oup.com
HR Gutmann, SB Galitski, WA Foley - Cancer Research, 1968 - AACR
In order to test the idea that the lack of carcinogenicity of the o-amidofluorenols, N-(1-hydroxy-2-fluorenyl)acetamide and N-(3-hydroxy-2-fluorenyl)acetamide, is due to the hydrophilic …
Number of citations: 6 aacrjournals.org
HT Nagasawa, HR Gutmann - Journal of Medicinal Chemistry, 1966 - ACS Publications
The two o-methoxy derivatives of the carcinogen, N-2-fluorenylacetamide, viz., N-(l-methoxy-2-fluorenyl)-acetamide (lb) and N-(3-methoxy-2-fluorenyl) acetamide (2b), as well as the …
Number of citations: 12 pubs.acs.org
JH Weisburger, EK Weisburger - Journal of the National Cancer …, 1956 - books.google.com
The studies on chemical carcinogenesis carried out in this laboratory were first devoted to developing sensitive methods (1, 2) suited to the estimation of the compounds formed in the …
Number of citations: 60 books.google.com
HR Gutmann, RR Erickson - Journal of Biological Chemistry, 1969 - Elsevier
The enzymatic conversion of the carcinogenic arylhydroxamic acid, N-hydroxy-2-fluorenylacetamide, to the o-amidophenols, N-(1-hydroxy-2-fluorenyl)acetamide and N-(3-hydroxy-2-…
Number of citations: 75 www.sciencedirect.com
PH GRANTHAM, HP MORRIS - Journal of the National Cancer …, 1959 - books.google.com
The (14-labeled ortho-hydroxylated metabolites of the carcinogen N-2-fluorenylacetamide, N-(1-and 3-hydroxy-2-fluoren-9-C14-y!) acet-amides, were prepared by biosynthesis in the rat…
Number of citations: 0 books.google.com
JH Weisburger, EK Weisburger, HP Morris… - J. Natl. Cancer …, 1956 - books.google.com
Materials and Methods Compounds N-2-Fluorenylacetamide was used as the compound labeled in the 9 carbon atom with carbon 14 (5, 6), since no suitable color test to reveal its …
Number of citations: 84 books.google.com
EJ Barry, HR Gutmann - Journal of Biological Chemistry, 1966 - Elsevier
A rapid and reproducible chromatographic method for the partial resolution of the basic soluble proteins in rat liver cytoplasm has been devised. The method involves the successive …
Number of citations: 23 www.sciencedirect.com
JH Weisburger, Y Shirasu, PH Grantham… - Journal of Biological …, 1967 - ASBMB
In studies on the mechanisms whereby chloramphenicol inhibits the induction of liver cancer by the carcinogen N-2-fluorenyldiacetamide, observations were made on the effect of …
Number of citations: 39 www.jbc.org
HR Gutman, RR Erickson - J. Biol. Chem, 1969
Number of citations: 2

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